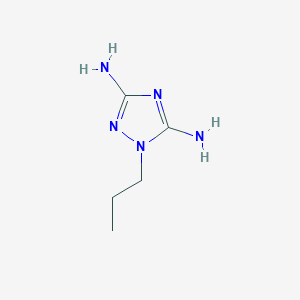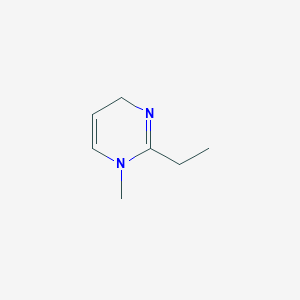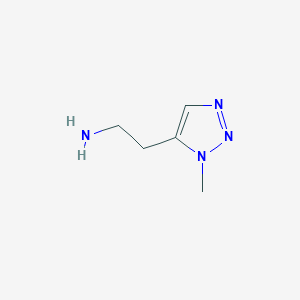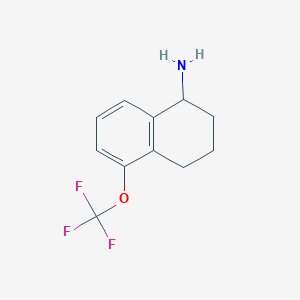
4-Ethoxy-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-(trifluoromethyl)pyrimidine typically involves the reaction of ethoxy-substituted pyrimidines with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding pyrimidine oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF₃I) with bases like potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the electron-withdrawing effect of the trifluoromethyl group, can modulate the compound’s binding affinity to its targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyrimidine: Lacks the ethoxy group but shares the trifluoromethyl group, making it less lipophilic.
4-Methoxy-2-(trifluoromethyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
4-Ethoxy-6-(trifluoromethyl)pyrimidine: Positional isomer with the trifluoromethyl group at the 6-position, leading to different chemical properties.
Uniqueness: 4-Ethoxy-2-(trifluoromethyl)pyrimidine is unique due to the combined presence of the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
4-ethoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2O/c1-2-13-5-3-4-11-6(12-5)7(8,9)10/h3-4H,2H2,1H3 |
Clave InChI |
RWWKHVSHGPUIBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)

![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)



